molecular formula C9H10N2O3 B12551810 2-(Hydrazinecarbonyl)phenyl acetate CAS No. 147091-07-4

2-(Hydrazinecarbonyl)phenyl acetate

Cat. No.: B12551810
CAS No.: 147091-07-4
M. Wt: 194.19 g/mol
InChI Key: VZGBNWYYPMEHMF-UHFFFAOYSA-N
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Description

2-(Hydrazinecarbonyl)phenyl acetate is an organic compound with the molecular formula C9H10N2O3 It is a derivative of phenyl acetate, where the phenyl ring is substituted with a hydrazinecarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinecarbonyl)phenyl acetate typically involves the reaction of phenyl acetate with hydrazine derivatives. One common method is the reaction of phenyl acetate with hydrazine hydrate in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinecarbonyl)phenyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the hydrazinecarbonyl group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydrazones and azines.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Hydrazinecarbonyl)phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Hydrazinecarbonyl)phenyl acetate involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming stable complexes with them. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The compound’s hydrazinecarbonyl group is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Phenyl acetate: A simpler ester of phenol and acetic acid.

    Hydrazine derivatives: Compounds like hydrazinecarboxamide and hydrazinecarbothioamide share similar functional groups.

Uniqueness

2-(Hydrazinecarbonyl)phenyl acetate is unique due to its combination of the phenyl acetate backbone with a hydrazinecarbonyl group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

147091-07-4

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

[2-(hydrazinecarbonyl)phenyl] acetate

InChI

InChI=1S/C9H10N2O3/c1-6(12)14-8-5-3-2-4-7(8)9(13)11-10/h2-5H,10H2,1H3,(H,11,13)

InChI Key

VZGBNWYYPMEHMF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)NN

Origin of Product

United States

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